molecular formula C16H12ClN3OS B2661415 N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721892-73-5

N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2661415
CAS No.: 721892-73-5
M. Wt: 329.8
InChI Key: LIGABSPJIXVMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 3-chloroaniline with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with thioacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its antitumor and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide
  • N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide
  • N-(3-bromophenyl)-2-(quinazolin-4-ylthio)acetamide

Uniqueness

This compound is unique due to the presence of the 3-chlorophenyl group, which imparts specific biological activities and chemical reactivity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and antitumor properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-11-4-3-5-12(8-11)20-15(21)9-22-16-13-6-1-2-7-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGABSPJIXVMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.